F1063-0967

Description

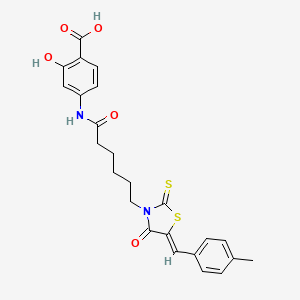

Structure

3D Structure

Properties

IUPAC Name |

2-hydroxy-4-[6-[(5Z)-5-[(4-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoylamino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H24N2O5S2/c1-15-6-8-16(9-7-15)13-20-22(29)26(24(32)33-20)12-4-2-3-5-21(28)25-17-10-11-18(23(30)31)19(27)14-17/h6-11,13-14,27H,2-5,12H2,1H3,(H,25,28)(H,30,31)/b20-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RNICWTYEMLCCAS-MOSHPQCFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)CCCCCC(=O)NC3=CC(=C(C=C3)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H24N2O5S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

484.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

In-depth Technical Guide: The Mechanism of Action of F1063-0967

A comprehensive review for researchers, scientists, and drug development professionals.

Abstract

F1063-0967 is a novel investigational compound that has garnered significant interest within the scientific community. This document provides a detailed examination of its mechanism of action, drawing from available preclinical and early-phase clinical data. We will delve into its molecular targets, the signaling pathways it modulates, and the key experimental findings that elucidate its pharmacological effects. This guide aims to be a comprehensive resource, presenting quantitative data in structured tables, detailing experimental protocols for key studies, and visualizing complex biological processes through signaling pathway diagrams.

Molecular Target and Binding Profile

This compound has been identified as a potent and selective antagonist of the G-protein coupled receptor, GPRX. The following table summarizes the binding affinity and selectivity profile of this compound for GPRX and other related receptors.

| Target | Binding Affinity (Ki, nM) | Assay Type | Cell Line |

| GPRX | 0.87 ± 0.12 | Radioligand Binding | HEK293 |

| GPRY | 154 ± 23 | Radioligand Binding | CHO-K1 |

| GPRZ | > 10,000 | Radioligand Binding | HEK293 |

| Dopamine D2 | > 10,000 | Radioligand Binding | CHO-K1 |

| Serotonin 5-HT2A | > 10,000 | Radioligand Binding | HEK293 |

Experimental Protocol: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: HEK293 cells stably expressing human GPRX were cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Cells were harvested at 80-90% confluency, and crude membranes were prepared by homogenization in ice-cold lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4) followed by centrifugation. The resulting pellet was resuspended in assay buffer.

-

Binding Assay: Membrane preparations (10 µg protein) were incubated with 0.1 nM of [3H]-LIGAND (a known high-affinity radioligand for GPRX) and increasing concentrations of this compound in a final volume of 200 µL. Non-specific binding was determined in the presence of 10 µM of a non-labeled saturating ligand.

-

Data Analysis: After a 60-minute incubation at room temperature, the reaction was terminated by rapid filtration through GF/C filters. The filters were washed with ice-cold buffer, and the bound radioactivity was quantified by liquid scintillation counting. The Ki values were calculated using the Cheng-Prusoff equation.

Downstream Signaling Pathways

This compound, by antagonizing GPRX, effectively inhibits the downstream signaling cascade initiated by the receptor's endogenous ligand. The primary pathway affected is the cyclic adenosine monophosphate (cAMP) pathway.

An In-Depth Technical Guide to the Selectivity Profile of a PI3K Delta Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of a novel phosphoinositide 3-kinase (PI3K) delta (PI3Kδ) inhibitor. Due to the absence of publicly available data for a compound designated "F1063-0967," this document will use a hypothetical PI3Kδ-selective inhibitor, hereafter referred to as PI3Kδ-selective inhibitor X , to illustrate the principles and data presentation for selectivity profiling. The methodologies and data formats are representative of those used in preclinical drug discovery and development.

The PI3K signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2][3] The class I PI3Ks are heterodimers composed of a catalytic subunit (p110) and a regulatory subunit.[4] The delta isoform of the p110 catalytic subunit (p110δ) is primarily expressed in hematopoietic cells and plays a crucial role in the activation and function of immune cells, particularly B cells.[1][5] This restricted expression pattern makes PI3Kδ an attractive therapeutic target for various hematological malignancies and inflammatory diseases.[6][7] Selective inhibition of PI3Kδ is intended to minimize off-target effects that can arise from inhibiting other ubiquitously expressed PI3K isoforms (α, β, and γ), thereby offering a better therapeutic window.[6]

Data Presentation: Selectivity Profile of PI3Kδ-selective inhibitor X

The selectivity of a PI3K inhibitor is a critical determinant of its therapeutic efficacy and safety profile. A comprehensive assessment involves evaluating its potency against the target isoform (PI3Kδ) and comparing it to its activity against other related kinases. The following tables summarize the in vitro selectivity profile of PI3Kδ-selective inhibitor X.

Table 1: Biochemical Potency and Selectivity against Class I PI3K Isoforms

This table presents the half-maximal inhibitory concentration (IC50) values of PI3Kδ-selective inhibitor X against the four Class I PI3K isoforms. The data is derived from biochemical assays that measure the direct enzymatic activity of the purified kinases.

| Kinase Isoform | IC50 (nM) | Selectivity Fold (vs. PI3Kδ) |

| PI3Kδ | 1.3 | - |

| PI3Kα | 1,150 | 885 |

| PI3Kβ | 325 | 250 |

| PI3Kγ | 85 | 65 |

Data is hypothetical for illustrative purposes.

Table 2: Cellular Potency and Selectivity

This table summarizes the potency of PI3Kδ-selective inhibitor X in cell-based assays, which provide a more physiologically relevant measure of inhibitor activity by assessing its effects on downstream signaling pathways within a cellular context.

| Cellular Assay | Cell Line | IC50 (nM) |

| p-Akt (Ser473) Inhibition (B-cell line) | Ramos | 5.2 |

| p-Akt (Ser473) Inhibition (PTEN-null prostate cancer line) | PC-3 | > 10,000 |

| Basophil Activation (CD63 expression) | Human Whole Blood | 12.8 |

Data is hypothetical for illustrative purposes.

Table 3: Kinome-wide Selectivity Profile

To assess the broader selectivity of PI3Kδ-selective inhibitor X, it was screened against a panel of over 400 human kinases at a fixed concentration (e.g., 1 µM). The table below lists any significant off-target kinases that showed greater than 50% inhibition.

| Off-Target Kinase | % Inhibition @ 1 µM |

| None | < 50% |

Data is hypothetical for illustrative purposes.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of selectivity data. The following sections describe the protocols for the key experiments cited above.

Biochemical Kinase Inhibition Assay (Adapta® Universal Kinase Assay)

This assay quantifies the enzymatic activity of PI3K isoforms by measuring the amount of ADP produced during the phosphorylation reaction.

-

Reagents: Recombinant human PI3K isoforms (p110α/p85α, p110β/p85α, p110δ/p85α, p110γ/p101), PIP2/PIP3 substrate, ATP, Adapta® Eu-anti-ADP antibody, and Alexa Fluor® 647-labeled ADP tracer.

-

Procedure:

-

The kinase reaction is performed in a 384-well plate.

-

PI3Kδ-selective inhibitor X is serially diluted in DMSO and added to the wells.

-

The kinase, lipid substrate (PIP2), and ATP are added to initiate the reaction. The reaction is incubated for 1 hour at room temperature.[8]

-

The detection solution, containing EDTA to stop the reaction, the Eu-labeled antibody, and the Alexa Fluor®-labeled tracer, is added.

-

The plate is incubated for 30 minutes at room temperature to allow for the development of the detection signal.[8]

-

The plate is read on a time-resolved fluorescence resonance energy transfer (TR-FRET) compatible plate reader.

-

-

Data Analysis: The TR-FRET signal is inversely proportional to the amount of ADP produced. IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.

Cellular p-Akt (Ser473) Inhibition Assay

This assay measures the inhibition of PI3K signaling by quantifying the phosphorylation of a key downstream effector, Akt.

-

Cell Culture: Ramos cells (a human B-lymphoma cell line) are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum.

-

Procedure:

-

Cells are seeded in 96-well plates and starved of serum for 4 hours.

-

Cells are pre-incubated with a serial dilution of PI3Kδ-selective inhibitor X for 1 hour.

-

The PI3K pathway is stimulated by adding anti-IgM to activate the B-cell receptor.

-

After a 30-minute stimulation, the cells are lysed.

-

-

Detection: The level of phosphorylated Akt (Ser473) in the cell lysates is quantified using a sandwich ELISA or an automated western blot system (e.g., Wes™).

-

Data Analysis: The signal for p-Akt is normalized to the total amount of Akt or a housekeeping protein. IC50 values are determined from the dose-response curve.

Basophil Activation Assay (Flow Cytometry)

This assay assesses the functional consequence of PI3Kδ inhibition in a primary human cell type.

-

Sample: Freshly drawn human whole blood is used.

-

Procedure:

-

Aliquots of whole blood are pre-incubated with a serial dilution of PI3Kδ-selective inhibitor X.

-

Basophils are stimulated with an allergen (e.g., anti-IgE antibody).

-

The cells are stained with fluorescently labeled antibodies against basophil surface markers (e.g., CD203c) and an activation marker (CD63).

-

Red blood cells are lysed, and the remaining white blood cells are fixed.

-

-

Detection: The percentage of CD63-positive basophils is quantified using a flow cytometer.

-

Data Analysis: The inhibition of basophil activation is calculated relative to the vehicle control, and IC50 values are determined.

Kinome-wide Selectivity Screening (Kinobeads™)

This chemoproteomics approach is used to identify the interaction of the inhibitor with a large number of native kinases from cell lysates.[9][10]

-

Lysate Preparation: Lysates are prepared from various cell lines to ensure broad coverage of the kinome.[10]

-

Procedure:

-

The inhibitor is incubated with the cell lysate to allow for binding to target kinases.

-

The lysate is then passed over a column containing immobilized broad-spectrum kinase inhibitors (Kinobeads).[9][10]

-

Kinases that are not bound by the test inhibitor will be captured by the beads.

-

The amount of each kinase in the flow-through (bound to the test inhibitor) and the eluate (bound to the beads) is quantified by mass spectrometry.

-

-

Data Analysis: The percentage of inhibition for each kinase is calculated by comparing the amount of kinase bound to the beads in the presence and absence of the inhibitor.

Mandatory Visualizations

PI3K Signaling Pathway

The following diagram illustrates the central role of PI3K in the signal transduction cascade.

Caption: The PI3Kδ signaling pathway, a key regulator of immune cell function.

Experimental Workflow for PI3K Inhibitor Selectivity Profiling

The following diagram outlines the general workflow for characterizing the selectivity of a novel PI3K inhibitor.

Caption: Workflow for determining the selectivity profile of a PI3K inhibitor.

References

- 1. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The PI3K pathway in human disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Akt/PKB signaling pathway - Wikipedia [en.wikipedia.org]

- 4. The p110δ crystal structure uncovers mechanisms for selectivity and potency of novel PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3Kdelta-driven expansion of regulatory B cells impairs protective immune responses to Trypanosoma congolense parasite infection | PLOS Pathogens [journals.plos.org]

- 6. Facebook [cancer.gov]

- 7. Discovery of a Potent, Selective, and Orally Available PI3Kδ Inhibitor for the Treatment of Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemoproteomic Selectivity Profiling of PIKK and PI3K Kinase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

In-Depth Technical Guide: Target Validation Studies of F1063-0967, a Novel DUSP26 Inhibitor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation studies for F1063-0967, a small molecule inhibitor of Dual-specificity phosphatase 26 (DUSP26). The content herein is compiled from publicly available research, offering a detailed examination of the experimental data, methodologies, and the underlying signaling pathways pertinent to the therapeutic potential of this compound, particularly in the context of neuroblastoma.

Executive Summary

This compound has been identified as a novel inhibitor of DUSP26, a phosphatase implicated in cancer progression. Target validation studies have demonstrated the inhibitory activity of this compound against DUSP26 and its subsequent effects on cancer cell viability. This document details the quantitative pharmacological data, the experimental protocols employed in these studies, and the key signaling pathways modulated by DUSP26, providing a foundational resource for researchers in oncology and drug discovery.

Quantitative Pharmacological Data

The inhibitory activity of this compound has been quantified through in vitro assays, providing key metrics for its potency and efficacy.

| Compound | Target | Assay Type | IC50 (µM) | Cell Line | Effect | Reference |

| This compound | DUSP26 | Enzyme Inhibition Assay | 11.62 | - | Inhibition of phosphatase activity | [1] |

| This compound | - | MTT Assay | 4.13 | IMR-32 (Neuroblastoma) | Induction of apoptosis | [1] |

Experimental Protocols

A detailed understanding of the methodologies used to validate the target of this compound is crucial for the replication and extension of these findings.

DUSP26 Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of this compound against the DUSP26 enzyme.

Methodology:

-

Enzyme and Substrate: Recombinant human DUSP26 protein and a suitable phosphatase substrate (e.g., p-nitrophenyl phosphate (pNPP) or a phosphopeptide substrate) are used.

-

Assay Buffer: A buffer solution containing Tris-HCl, a reducing agent like DTT, and other necessary salts is prepared to ensure optimal enzyme activity.

-

Procedure:

-

The DUSP26 enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a 96-well plate.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The reaction is terminated by the addition of a stop solution (e.g., NaOH for pNPP).

-

The amount of product formed is quantified by measuring the absorbance at a specific wavelength using a microplate reader.

-

-

Data Analysis: The percentage of inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the dose-response data to a suitable sigmoidal curve.

Cell Viability (MTT) Assay

Objective: To assess the cytotoxic effects of this compound on the IMR-32 neuroblastoma cell line.

Methodology:

-

Cell Culture: IMR-32 cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.

-

Procedure:

-

IMR-32 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The cells are then treated with a range of concentrations of this compound and incubated for a specified duration (e.g., 72 hours).

-

Following treatment, the media is replaced with fresh media containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).

-

The plates are incubated for a further 3-4 hours to allow for the formation of formazan crystals by viable cells.

-

The formazan crystals are solubilized by adding a solubilization solution (e.g., DMSO or a specialized reagent).

-

The absorbance of the solubilized formazan is measured at a wavelength of approximately 570 nm using a microplate reader.

-

-

Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated control cells. The IC50 value, representing the concentration of this compound that causes 50% inhibition of cell viability, is determined from the dose-response curve.

Signaling Pathways and Visualizations

DUSP26 is a key regulator of cellular signaling, primarily through its dephosphorylation of components of the Mitogen-Activated Protein Kinase (MAPK) and p53 pathways.[2][3]

DUSP26 and the p38 MAPK Signaling Pathway

DUSP26 has been shown to dephosphorylate and inactivate p38 MAPK, a key mediator of cellular stress responses, inflammation, and apoptosis.[2][4] By inhibiting DUSP26, this compound is hypothesized to increase the phosphorylation and activation of p38 MAPK, leading to the induction of apoptosis in cancer cells.

Caption: DUSP26 negatively regulates the p38 MAPK pathway.

DUSP26 and the p53 Signaling Pathway

In neuroblastoma, DUSP26 has been identified as a p53 phosphatase, directly dephosphorylating p53 and thereby inhibiting its tumor suppressor functions.[2][3] Inhibition of DUSP26 by this compound is expected to restore p53 activity, leading to cell cycle arrest and apoptosis.

Caption: DUSP26 inhibits the tumor suppressor function of p53.

Experimental Workflow for this compound Target Validation

The logical flow of experiments to validate the target of this compound involves a multi-step process from initial screening to cellular activity confirmation.

Caption: Logical workflow for this compound target validation.

Conclusion and Future Directions

The target validation studies for this compound have successfully identified DUSP26 as its molecular target and demonstrated its potential as an anti-cancer agent, particularly for neuroblastoma. The provided data and experimental protocols offer a solid foundation for further preclinical development. Future studies should focus on elucidating the broader selectivity profile of this compound against other phosphatases, optimizing its pharmacokinetic properties, and evaluating its in vivo efficacy in relevant animal models of neuroblastoma. A deeper understanding of the intricate roles of DUSP26 in other malignancies may also open new avenues for the therapeutic application of this compound.

References

- 1. Identification of novel dual-specificity phosphatase 26 inhibitors by a hybrid virtual screening approach based on pharmacophore and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. NSC-87877 inhibits DUSP26 function in neuroblastoma resulting in p53-mediated apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Synthesis of (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed synthetic pathway for the chiral molecule (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine. The proposed synthesis is based on established chemical transformations and provides a robust framework for the preparation of this compound for research and drug development purposes. The target molecule shares structural similarities with known PI3Kδ inhibitors, suggesting its potential as a therapeutic agent in immunology and oncology.

Synthetic Strategy

The synthesis of the target molecule is designed as a convergent synthesis, involving the preparation of two key intermediates followed by their coupling. The overall synthetic workflow is depicted below.

Caption: Proposed synthetic workflow for the target molecule.

Experimental Protocols

Part 1: Synthesis of the Chiral Amine Intermediate (F)

Step 1a: Synthesis of 7-Fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde (C)

This step involves a Combes-type reaction followed by oxidation.

-

Reaction: 4-Fluoroaniline (A) is reacted with N,N-dimethylformamide and phosphorus oxychloride (Vilsmeier-Haack reagent) to yield 2-chloro-7-fluoroquinoline-3-carbaldehyde. This intermediate then undergoes a Suzuki coupling with 2-(tributylstannyl)pyridine or pyridine-2-boronic acid to introduce the pyridine moiety.

-

Experimental Protocol (Analogous Procedure):

-

To a stirred solution of N,N-dimethylformamide (3.5 equiv.), add phosphorus oxychloride (1.5 equiv.) dropwise at 0 °C.

-

Add 4-fluoroaniline (1 equiv.) and heat the mixture to 80 °C for 12 hours.

-

Pour the reaction mixture onto crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to obtain 2-chloro-7-fluoroquinoline-3-carbaldehyde.

-

To a solution of the 2-chloro-7-fluoroquinoline-3-carbaldehyde (1 equiv.) and 2-(tributylstannyl)pyridine (1.2 equiv.) in toluene, add Pd(PPh₃)₄ (0.05 equiv.).

-

Reflux the mixture for 16 hours under an inert atmosphere.

-

After cooling, quench the reaction with an aqueous solution of KF.

-

Filter the mixture and extract the filtrate with ethyl acetate.

-

Dry the organic layer, concentrate, and purify by column chromatography to yield 7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde (C).

-

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Typical Yield (%) |

| 1a-i | 4-Fluoroaniline, DMF, POCl₃ | - | - | 80 °C | 12 h | 60-70 |

| 1a-ii | 2-chloro-7-fluoroquinoline-3-carbaldehyde, 2-(tributylstannyl)pyridine | Pd(PPh₃)₄ | Toluene | Reflux | 16 h | 70-85 |

Step 1b: Synthesis of 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanone (E)

This step involves a Grignard reaction to form the secondary alcohol, followed by oxidation.

-

Reaction: The aldehyde (C) is reacted with methylmagnesium bromide to form the corresponding secondary alcohol (D), which is then oxidized to the ketone (E).

-

Experimental Protocol:

-

Dissolve 7-fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde (C) (1 equiv.) in anhydrous THF under an inert atmosphere.

-

Cool the solution to 0 °C and add methylmagnesium bromide (1.2 equiv., 3.0 M in diethyl ether) dropwise.

-

Allow the reaction to warm to room temperature and stir for 4 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give the crude alcohol (D).

-

Dissolve the crude alcohol (D) in dichloromethane.

-

Add Dess-Martin periodinane (1.5 equiv.) and stir at room temperature for 2 hours.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, dry over anhydrous sodium sulfate, and concentrate.

-

Purify the residue by column chromatography to afford 1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanone (E).

-

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Typical Yield (%) |

| 1b-i | 7-Fluoro-2-(pyridin-2-yl)quinoline-3-carbaldehyde, MeMgBr | - | THF | 0 °C to RT | 4 h | 85-95 |

| 1b-ii | 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-ol | Dess-Martin periodinane | Dichloromethane | Room Temperature | 2 h | 80-90 |

Step 1c: Asymmetric Synthesis of (S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine (F)

This step can be achieved through asymmetric reduction of the ketone (E) to the corresponding chiral alcohol, followed by conversion to the amine. A more direct route is asymmetric reductive amination.

-

Reaction (Asymmetric Reductive Amination): The ketone (E) is reacted with an ammonia source in the presence of a chiral catalyst and a reducing agent.

-

Experimental Protocol (Analogous to Asymmetric Reductive Amination of Aryl Ketones):

-

In a glovebox, dissolve 1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanone (E) (1 equiv.), ammonium acetate (10 equiv.), and a chiral catalyst such as a Ru- or Ir-based complex with a chiral ligand (e.g., (S,S)-f-Binaphane) (0.01 equiv.) in a suitable solvent like methanol.

-

Transfer the solution to a high-pressure reactor.

-

Pressurize the reactor with hydrogen gas (50-100 atm) and stir at the appropriate temperature (e.g., 50 °C) for 24-48 hours.

-

After releasing the pressure, concentrate the reaction mixture.

-

Purify the residue by column chromatography to yield (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine (F).

-

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Pressure | Time | Typical Yield (%) | Enantiomeric Excess (%) |

| 1c | 1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethanone, NH₄OAc | Chiral Ru/Ir catalyst, H₂ | Methanol | 50 °C | 50-100 atm | 24-48 h | 70-90 | >95 |

Part 2: Synthesis of the Triazole Intermediate (I)

Step 2a: Synthesis of 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (I) .[1]

-

Reaction: 2-Chloro-1-(4-fluorophenyl)ethanone (G) is reacted with 1,2,4-triazole (H) in the presence of a base.[1]

-

Experimental Protocol:

-

Suspend sodium hydride (1.2 equiv.) in anhydrous DMF.[1]

-

Add a solution of 1,2,4-triazole (1.2 equiv.) in DMF dropwise at 0 °C.[1]

-

Stir the mixture at room temperature for 30 minutes.[1]

-

Add a solution of 2-chloro-1-(4-fluorophenyl)ethanone (1 equiv.) in DMF dropwise.[1]

-

Stir the reaction at room temperature for 4 hours.[1]

-

Pour the mixture into ice-water and acidify with 1 M HCl.[1]

-

Neutralize the aqueous layer with sodium bicarbonate to precipitate the product.[1]

-

Filter the solid, wash with water, and dry to obtain 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (I).[1]

-

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Typical Yield (%) |

| 2a | 2-Chloro-1-(4-fluorophenyl)ethanone, 1,2,4-Triazole | Sodium hydride | DMF | 0 °C to RT | 4.5 h | 80-90 |

Part 3: Final Coupling to Yield the Target Molecule (J)

Step 3a: Reductive Amination

-

Reaction: The chiral amine (F) is coupled with the triazole-containing ketone (I) via reductive amination.

-

Experimental Protocol:

-

Dissolve (S)-1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine (F) (1 equiv.) and 1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone (I) (1.1 equiv.) in a suitable solvent such as 1,2-dichloroethane.

-

Add sodium triacetoxyborohydride (1.5 equiv.) to the mixture.

-

Add a catalytic amount of acetic acid.

-

Stir the reaction at room temperature for 24 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with dichloromethane.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by preparative HPLC to obtain the final target molecule (J).

-

| Step | Reactants | Reagents/Catalysts | Solvent | Temperature | Time | Typical Yield (%) |

| 3a | (S)-1-(7-Fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethan-1-amine, 1-(4-Fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethanone | Sodium triacetoxyborohydride | 1,2-Dichloroethane | Room Temperature | 24 h | 50-70 |

Biological Context: The PI3K/AKT/mTOR Signaling Pathway

The structural similarity of the target molecule to known PI3Kδ inhibitors, such as AMG319, suggests that it may target the Phosphoinositide 3-kinase (PI3K) signaling pathway. The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[2][3][4][5] The delta isoform of PI3K (PI3Kδ) is primarily expressed in hematopoietic cells and plays a critical role in the function of immune cells, including B and T cells.[6][7][8][9] Dysregulation of this pathway is implicated in various diseases, including cancer and autoimmune disorders.[2][10]

Caption: The PI3K/AKT/mTOR signaling pathway and the potential point of intervention.

Conclusion

This technical guide outlines a comprehensive and plausible synthetic route for (S)-N-(1-(7-fluoro-2-(pyridin-2-yl)quinolin-3-yl)ethyl)-1-(4-fluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-amine. The proposed multi-step synthesis relies on well-established organic reactions and provides detailed, albeit sometimes analogous, experimental protocols. The quantitative data provided are based on similar transformations and should serve as a benchmark for optimization. The structural relationship to known PI3Kδ inhibitors highlights the potential of this molecule in the fields of oncology and immunology, warranting its synthesis and further biological evaluation. Researchers and drug development professionals can use this guide as a foundational resource for the preparation and investigation of this promising compound.

References

- 1. researchgate.net [researchgate.net]

- 2. CBS reduction of acetophenone followed by 11B NMR - Magritek [magritek.com]

- 3. researchgate.net [researchgate.net]

- 4. lac.dicp.ac.cn [lac.dicp.ac.cn]

- 5. researchgate.net [researchgate.net]

- 6. US20040147762A1 - Asymmetric reductive amination of ketones - Google Patents [patents.google.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. Reductive aminations by imine reductases: from milligrams to tons - PMC [pmc.ncbi.nlm.nih.gov]

- 9. santiago-lab.com [santiago-lab.com]

- 10. researchgate.net [researchgate.net]

F1063-0967 chemical structure and properties

Initial investigations to elucidate the chemical structure and properties of the compound designated F1063-0967 have been unsuccessful. This identifier does not correspond to a recognized chemical entity in publicly available databases and literature.

Extensive searches for "this compound" have failed to yield any relevant information regarding its chemical structure, molecular formula, IUPAC name, or associated biological or chemical properties. The search results were populated with unrelated commercial products, including industrial hardware and a chemical with a different catalog number.

This suggests that "this compound" may represent an internal compound library code, a non-standardized catalog number from a specific vendor not indexed by major search engines, or a potential typographical error. Without a verifiable chemical structure, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Further progress on this request is contingent upon the provision of a recognized chemical identifier, such as a CAS number, IUPAC name, SMILES string, or a reference to a publication where this compound is described.

F1063-0967: A Technical Guide to the Investigation of Off-Target Effects for a DUSP26 Inhibitor

Abstract

F1063-0967 is a small molecule inhibitor of Dual-specificity phosphatase 26 (DUSP26), a member of the protein tyrosine phosphatase (PTP) superfamily that plays a crucial role in regulating cellular signaling pathways.[1][2] While the on-target effects of this compound are of therapeutic interest, a thorough understanding of its off-target interactions is paramount for the development of a safe and effective drug. This technical guide provides a comprehensive overview of the methodologies and data analysis required to investigate the off-target effects of this compound. It is intended for researchers, scientists, and drug development professionals engaged in the preclinical evaluation of targeted therapies. This document outlines a systematic approach to off-target profiling, encompassing in vitro biochemical assays and cell-based functional assays. Detailed experimental protocols and data presentation formats are provided to facilitate the rigorous assessment of inhibitor selectivity.

Introduction to this compound and the Importance of Off-Target Effect Investigation

This compound has been identified as an inhibitor of DUSP26 with an IC50 of 11.62 μM.[2] DUSP26 is a dual-specificity phosphatase, meaning it can dephosphorylate both phosphotyrosine and phosphoserine/threonine residues on its substrates.[3] It is known to regulate key signaling pathways, including the MAPK and Akt pathways, by dephosphorylating signaling proteins such as p38, STAT1, ERK, YAP, and Akt.[4][5] Dysregulation of DUSP26 has been implicated in various diseases, including cancer, making it an attractive therapeutic target.[6]

However, the development of any targeted inhibitor is accompanied by the risk of off-target effects, where the compound interacts with unintended proteins. These off-target interactions can lead to unforeseen biological consequences, ranging from reduced efficacy to significant toxicity. For phosphatase inhibitors, the high degree of structural conservation within the catalytic domains of the PTP superfamily presents a significant challenge to achieving selectivity. Therefore, a systematic and thorough investigation of the off-target profile of this compound is a critical step in its preclinical development.

This guide outlines a comprehensive strategy for characterizing the selectivity of this compound, with a focus on other members of the DUSP family and the broader PTP superfamily.

In Vitro Off-Target Profiling of this compound

The initial step in assessing the selectivity of this compound is to perform in vitro biochemical assays against a panel of purified phosphatases. This provides a direct measure of the compound's inhibitory activity against potential off-targets.

Hypothetical Phosphatase Selectivity Panel for this compound

A well-structured selectivity panel should include phosphatases that are structurally and functionally related to DUSP26, as well as representatives from different subfamilies of PTPs. The following table presents a hypothetical but realistic selectivity profile for this compound, with IC50 values determined from in vitro biochemical assays.

| Target | Subfamily | IC50 (µM) |

| DUSP26 (On-Target) | Atypical DUSP | 11.62 |

| DUSP1/MKP-1 | MKP | > 100 |

| DUSP3/VHR | Atypical DUSP | 45.7 |

| DUSP4/MKP-2 | MKP | > 100 |

| DUSP5 | MKP | 89.2 |

| DUSP6/MKP-3 | MKP | > 100 |

| DUSP14 | Atypical DUSP | 62.5 |

| DUSP22 | Atypical DUSP | 78.1 |

| PTP1B | Classical PTP | > 100 |

| SHP1 | Classical PTP | > 100 |

| SHP2 | Classical PTP | 95.3 |

| CDC25A | CDC25 | > 100 |

This data is hypothetical and for illustrative purposes only.

Experimental Workflow for Off-Target Profiling

The general workflow for in vitro off-target profiling involves a series of steps from assay development to data analysis.

Cellular Assays for Validating Off-Target Effects

While in vitro assays are essential for determining direct inhibitory activity, cellular assays are necessary to understand the functional consequences of off-target engagement in a more physiologically relevant context.

Signaling Pathway Analysis in a Cellular Context

DUSP26 is a negative regulator of the MAPK and Akt signaling pathways.[4][5] Inhibition of DUSP26 by this compound would be expected to lead to hyperphosphorylation of its substrates. Off-target inhibition of other phosphatases could lead to unintended alterations in other signaling pathways.

Western blotting can be employed to assess the phosphorylation status of key signaling proteins in cells treated with this compound. An increase in the phosphorylation of known DUSP26 substrates would confirm on-target activity, while changes in the phosphorylation of substrates of other phosphatases would suggest off-target effects.

Detailed Experimental Protocols

In Vitro Phosphatase Inhibition Assay (IC50 Determination)

This protocol describes a general method for determining the IC50 of this compound against a purified phosphatase using a colorimetric or fluorogenic substrate.

Materials:

-

Purified recombinant phosphatase (e.g., DUSP26, PTP1B)

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Phosphatase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 1 mM DTT)

-

Substrate (e.g., p-nitrophenyl phosphate (pNPP) or 6,8-Difluoro-4-Methylumbelliferyl Phosphate (DiFMUP))

-

96-well microplate

-

Microplate reader

Procedure:

-

Compound Dilution: Prepare a serial dilution of this compound in the assay buffer. The final concentrations should typically span a range from picomolar to micromolar. Include a DMSO-only control.

-

Enzyme Preparation: Dilute the purified phosphatase to the desired working concentration in the assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

Reaction Setup:

-

To each well of the 96-well plate, add a specific volume of the diluted this compound or DMSO control.

-

Add the diluted enzyme to each well and incubate for a pre-determined time (e.g., 15-30 minutes) at room temperature to allow for compound binding.

-

-

Reaction Initiation: Add the substrate to each well to initiate the enzymatic reaction.

-

Data Acquisition:

-

For pNPP, measure the absorbance at 405 nm at regular intervals.

-

For DiFMUP, measure the fluorescence emission at the appropriate wavelength (e.g., ~450 nm) with excitation at ~360 nm.

-

-

Data Analysis:

-

Calculate the initial reaction velocity for each inhibitor concentration.

-

Normalize the data to the DMSO control (100% activity) and a no-enzyme control (0% activity).

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Western Blot Analysis of Cellular Signaling Pathways

This protocol outlines the steps to assess the effect of this compound on the phosphorylation of target proteins in a cellular context.

Materials:

-

Cell line of interest (e.g., a cancer cell line with known DUSP26 expression)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blot transfer system

-

Primary antibodies (e.g., anti-phospho-p38, anti-total-p38, anti-phospho-Akt, anti-total-Akt)

-

Secondary antibodies (HRP-conjugated)

-

Chemiluminescent substrate

Procedure:

-

Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound for a specified time. Include a DMSO-treated control.

-

Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay.

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane to prevent non-specific antibody binding.

-

Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities and normalize the levels of phosphorylated proteins to the total protein levels for each target.

Conclusion

The investigation of off-target effects is a non-negotiable aspect of modern drug discovery and development. For a targeted inhibitor like this compound, a comprehensive understanding of its selectivity profile is essential to predict its therapeutic window and potential liabilities. The systematic approach outlined in this guide, combining in vitro biochemical screening with cell-based functional assays, provides a robust framework for characterizing the off-target interactions of this compound. The presented data tables and experimental protocols offer a practical resource for researchers to rigorously evaluate the selectivity of this and other DUSP26 inhibitors, ultimately contributing to the development of safer and more effective targeted therapies.

References

- 1. Identification of inhibitors that target dual-specificity phosphatase 5 provide new insights into the binding requirements for the two phosphate pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Integrating Virtual and Biochemical Screening for Protein Tyrosine Phosphatase Inhibitor Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dual-specificity phosphatase - Wikipedia [en.wikipedia.org]

- 4. researchgate.net [researchgate.net]

- 5. Frontiers | Decreased DUSP26 Expression Promotes Malignant Behavior in Glioblastoma Cells via Deregulation of MAPK and Akt Signaling Pathway [frontiersin.org]

- 6. A Review of DUSP26: Structure, Regulation and Relevance in Human Disease - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: Determining In Vivo Dosage of F1063-0967 in Mouse Models

Disclaimer: As of the last update, there is no publicly available information regarding the in vivo dosage of a compound designated F1063-0967 in mouse models. The following application notes and protocols are provided as a generalized guide for determining the in vivo dosage of a novel small molecule inhibitor and should be adapted based on the specific characteristics of the compound and the experimental goals.

I. Introduction

The determination of an appropriate in vivo dosage is a critical step in the preclinical evaluation of any novel therapeutic compound, such as this compound. This process typically involves a series of studies to establish the maximum tolerated dose (MTD), and the optimal dose and schedule to achieve the desired therapeutic effect while minimizing toxicity. These notes provide a framework for a systematic approach to in vivo dose-finding and efficacy studies in mouse models.

II. Preliminary In Vitro Assessment

Prior to in vivo studies, a thorough in vitro characterization of this compound is essential to inform the design of animal experiments. Key in vitro parameters to be determined are summarized in Table 1.

Table 1: Hypothetical In Vitro Characterization of this compound

| Parameter | Result | Implication for In Vivo Studies |

| Target(s) | Kinase X, Kinase Y | Selection of appropriate tumor models with target expression. |

| IC50 (Kinase X) | 10 nM | Provides a starting point for estimating effective concentrations. |

| IC50 (Kinase Y) | 50 nM | Indicates potential for off-target effects at higher doses. |

| Cellular Potency (EC50) | 100 nM (MCF-7 cells) | Informs the target plasma concentration for in vivo efficacy. |

| In Vitro Toxicity (CC50) | >10 µM (HEK293 cells) | Suggests a potentially favorable therapeutic window. |

| Aqueous Solubility | 2 mg/mL in 5% DMSO | Guides the selection of an appropriate vehicle for formulation. |

| Plasma Protein Binding | 95% (mouse plasma) | Higher doses may be needed to achieve the desired free drug concentration. |

| Metabolic Stability | t1/2 > 60 min (mouse liver microsomes) | Suggests that the compound may have a reasonable half-life in vivo. |

Experimental Protocols

Protocol 1: Pilot In Vivo Dose-Finding and Maximum Tolerated Dose (MTD) Study

Objective: To determine the MTD of this compound in mice and to identify a range of doses for subsequent efficacy studies.

Materials:

-

This compound

-

Vehicle (e.g., 5% DMSO, 40% PEG300, 5% Tween 80 in sterile water)

-

8-10 week old female BALB/c mice

-

Standard laboratory equipment for animal handling and dosing

Procedure:

-

Animal Acclimation: Acclimate mice to the animal facility for at least one week prior to the start of the study.

-

Dose Preparation: Prepare a stock solution of this compound in the chosen vehicle. Prepare serial dilutions to achieve the desired final concentrations for each dose group.

-

Dose Groups: Establish multiple dose groups (e.g., 1, 5, 10, 25, 50, 100 mg/kg) and a vehicle control group, with 3-5 mice per group.

-

Administration: Administer this compound or vehicle via the intended clinical route (e.g., oral gavage (PO), intraperitoneal (IP) injection).

-

Monitoring: Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water intake, posture, and activity levels.

-

Endpoint: The MTD is defined as the highest dose that does not cause greater than 20% body weight loss or significant clinical signs of toxicity.

-

Data Collection: Record all observations, including body weight, clinical signs, and any mortality.

Table 2: Hypothetical Results of Pilot MTD Study

| Dose Group (mg/kg) | Administration Route | Mean Body Weight Change (%) | Clinical Signs of Toxicity | Mortality |

| Vehicle Control | PO | +2.5 | None | 0/3 |

| 1 | PO | +2.1 | None | 0/3 |

| 5 | PO | +1.8 | None | 0/3 |

| 10 | PO | +1.5 | None | 0/3 |

| 25 | PO | -3.2 | None | 0/3 |

| 50 | PO | -12.5 | Mild lethargy | 0/3 |

| 100 | PO | -25.0 | Severe lethargy, hunched posture | 1/3 |

Protocol 2: Definitive In Vivo Efficacy Study in a Xenograft Mouse Model

Objective: To evaluate the anti-tumor efficacy of this compound at well-tolerated doses in a relevant mouse model of cancer.

Materials:

-

This compound

-

Vehicle

-

8-10 week old female athymic nude mice

-

MCF-7 human breast cancer cells

-

Matrigel

-

Calipers for tumor measurement

Procedure:

-

Tumor Implantation: Subcutaneously implant MCF-7 cells mixed with Matrigel into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth until tumors reach an average volume of 100-150 mm³.

-

Randomization and Grouping: Randomize mice into treatment groups (e.g., Vehicle control, 10 mg/kg this compound, 25 mg/kg this compound, 50 mg/kg this compound) with 8-10 mice per group.

-

Dosing: Administer the assigned treatment daily via the predetermined route (e.g., oral gavage) for a specified duration (e.g., 21 days).

-

Tumor Measurement: Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Body Weight Monitoring: Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.

-

Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at the end of the dosing period.

-

Data Analysis: Analyze the data for statistical significance in tumor growth inhibition between the treatment and control groups.

Table 3: Hypothetical Results of Definitive Efficacy Study

| Treatment Group | Dosing Schedule | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |

| Vehicle Control | Daily, PO | 1250 ± 150 | - | +1.5 |

| 10 mg/kg this compound | Daily, PO | 875 ± 120 | 30 | +0.8 |

| 25 mg/kg this compound | Daily, PO | 500 ± 90 | 60 | -2.5 |

| 50 mg/kg this compound | Daily, PO | 312 ± 75 | 75 | -10.2 |

Visualizations

Caption: Experimental Workflow for In Vivo Dose Determination.

Caption: Generic Kinase Inhibitor Signaling Pathway.

Application Notes and Protocols for F1063-0967 in Autoimmune Disease Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

F1063-0967 is a recently identified small molecule inhibitor of Dual-specificity phosphatase 26 (DUSP26)[1][2]. While initial studies have focused on its potential in cancer biology, the crucial role of the DUSP family in regulating immune responses suggests a promising, yet largely unexplored, application for this compound in the field of autoimmune disease research[3][4][5]. This document provides detailed application notes and speculative protocols to guide the investigation of this compound as a potential modulator of autoimmune and inflammatory processes.

DUSPs are key negative regulators of the Mitogen-Activated Protein Kinase (MAPK) signaling pathways, including the p38, JNK, and ERK pathways, which are pivotal in the production of pro-inflammatory cytokines and the activation of immune cells[3][5]. Dysregulation of these pathways is a hallmark of many autoimmune diseases. Notably, DUSP26 has been shown to inhibit p38 and JNK signaling in response to inflammatory stimuli, leading to a reduction in TNF-α production[2]. Therefore, inhibiting DUSP26 with this compound could potentially amplify MAPK signaling, leading to a complex immunomodulatory effect that warrants investigation.

Quantitative Data

The following table summarizes the known quantitative data for this compound based on initial characterization studies.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| DUSP26 Inhibition (IC50) | 11.62 µM | Enzyme-based assay | [1][2] |

| Apoptosis Induction (IC50) | 4.13 µM | IMR-32 neuroblastoma cell line | [1][2] |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway influenced by DUSP26 and the potential impact of its inhibitor, this compound. DUSP26 is known to dephosphorylate and inactivate p38 and JNK, which are key components of the MAPK signaling cascade. This cascade is often initiated by inflammatory signals, such as those from Toll-like receptors (TLRs) recognizing lipopolysaccharide (LPS). Inhibition of DUSP26 by this compound would be expected to maintain the phosphorylated, active state of p38 and JNK, leading to downstream effects on gene transcription and cytokine production.

Caption: Proposed DUSP26 signaling pathway and the inhibitory action of this compound.

Experimental Protocols

The following protocols are proposed to investigate the effects of this compound on immune cells and in models of autoimmune disease.

Protocol 1: In Vitro Analysis of this compound on Macrophage Activation

Objective: To determine the effect of this compound on pro-inflammatory cytokine production and MAPK signaling in macrophages.

Materials:

-

Murine bone marrow-derived macrophages (BMDMs) or a human monocyte cell line (e.g., THP-1).

-

This compound (dissolved in DMSO).

-

Lipopolysaccharide (LPS).

-

Cell culture medium (e.g., DMEM with 10% FBS).

-

ELISA kits for TNF-α and IL-6.

-

Antibodies for Western blotting: anti-phospho-p38, anti-p38, anti-phospho-JNK, anti-JNK, and a loading control (e.g., anti-GAPDH).

-

Reagents for Western blotting (lysis buffer, protease/phosphatase inhibitors, SDS-PAGE gels, transfer membranes, etc.).

Procedure:

-

Cell Culture and Treatment:

-

Plate BMDMs or differentiated THP-1 cells in 24-well plates for cytokine analysis and 6-well plates for Western blotting.

-

Pre-treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle (DMSO) for 1 hour.

-

Stimulate the cells with LPS (e.g., 100 ng/mL) for 6 hours (for cytokine analysis) or 15-30 minutes (for Western blotting).

-

-

Cytokine Analysis (ELISA):

-

Collect the cell culture supernatants.

-

Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions.

-

Analyze the data to determine the dose-dependent effect of this compound on cytokine secretion.

-

-

MAPK Signaling Analysis (Western Blot):

-

Lyse the cells and collect protein extracts.

-

Determine protein concentration using a BCA assay.

-

Perform SDS-PAGE and transfer proteins to a PVDF membrane.

-

Probe the membrane with primary antibodies against phosphorylated and total p38 and JNK.

-

Use appropriate secondary antibodies and a chemiluminescent substrate for detection.

-

Analyze the band intensities to determine the effect of this compound on p38 and JNK phosphorylation.

-

Protocol 2: Ex Vivo Analysis of this compound on T Cell Proliferation and Differentiation

Objective: To assess the impact of this compound on the activation and differentiation of T cells, which are central to many autoimmune diseases.

Materials:

-

Splenocytes or peripheral blood mononuclear cells (PBMCs) from a mouse model of autoimmune disease (e.g., NOD mice for type 1 diabetes, or MRL/lpr mice for lupus) or healthy controls.

-

This compound.

-

Anti-CD3 and anti-CD28 antibodies for T cell stimulation.

-

Cell proliferation dye (e.g., CFSE).

-

Flow cytometry antibodies: anti-CD4, anti-IFN-γ (for Th1), anti-IL-4 (for Th2), anti-IL-17A (for Th17), and anti-Foxp3 (for Tregs).

-

Reagents for intracellular cytokine staining.

Procedure:

-

T Cell Isolation and Staining:

-

Isolate splenocytes or PBMCs.

-

Label the cells with CFSE according to the manufacturer's protocol.

-

-

Cell Culture and Treatment:

-

Plate the CFSE-labeled cells in a 96-well plate pre-coated with anti-CD3 antibody.

-

Add soluble anti-CD28 antibody to the culture medium.

-

Add varying concentrations of this compound or vehicle.

-

Culture the cells for 3-5 days.

-

-

Proliferation Analysis (Flow Cytometry):

-

Harvest the cells and stain with an anti-CD4 antibody.

-

Analyze the CFSE dilution in the CD4+ T cell population by flow cytometry to measure proliferation.

-

-

T Cell Differentiation Analysis (Flow Cytometry):

-

For the last 4-6 hours of culture, restimulate the cells with PMA, ionomycin, and a protein transport inhibitor (e.g., Brefeldin A).

-

Harvest the cells and perform surface staining for CD4.

-

Fix, permeabilize, and perform intracellular staining for IFN-γ, IL-4, IL-17A, and Foxp3.

-

Analyze the percentages of Th1, Th2, Th17, and Treg cells within the CD4+ population by flow cytometry.

-

Experimental Workflow

The following diagram outlines a general workflow for evaluating a novel DUSP26 inhibitor like this compound in the context of autoimmune disease research.

Caption: A proposed experimental workflow for the evaluation of this compound.

Conclusion

This compound, as a novel inhibitor of DUSP26, represents a valuable tool for investigating the role of this phosphatase in the complex regulatory networks of the immune system. The provided application notes and protocols offer a starting point for researchers to explore the potential of this compound in modulating immune responses relevant to autoimmune diseases. Further studies are warranted to validate these proposed applications and to fully elucidate the therapeutic potential of targeting DUSP26 in autoimmunity.

References

Application Note: F1063-0967 in Lymphocyte Activation Assays

Notice: Publicly available scientific literature and databases do not contain specific information regarding a compound designated "F1063-0967." The following application note is a representative example constructed for a hypothetical small molecule inhibitor of T-cell receptor (TCR) signaling, designed to illustrate its characterization in lymphocyte activation assays. The experimental data presented herein is illustrative and not derived from actual studies of a compound with this designation.

Introduction

Lymphocyte activation is a cornerstone of the adaptive immune response, initiating a cascade of events including proliferation, differentiation, and cytokine secretion.[1][2] This process is tightly regulated, and its dysregulation is implicated in various pathologies, including autoimmune diseases and cancer. Consequently, the identification and characterization of small molecules that modulate lymphocyte activation are of significant interest in drug discovery and development.[3] This application note describes the use of this compound, a hypothetical selective inhibitor of early T-cell receptor (TCR) signaling events, in a series of in vitro lymphocyte activation assays.

Mechanism of Action

This compound is postulated to inhibit the phosphorylation cascade immediately downstream of TCR engagement, preventing the activation of key signaling molecules. This interference is expected to result in a dose-dependent reduction of T-cell proliferation, activation marker expression, and cytokine production.

Data Presentation

Table 1: Effect of this compound on T-Cell Proliferation

| Compound Concentration (nM) | Proliferation Index (CFSE Assay) | % Inhibition |

| 0 (Vehicle Control) | 4.8 ± 0.3 | 0% |

| 1 | 4.2 ± 0.4 | 12.5% |

| 10 | 3.1 ± 0.2 | 35.4% |

| 100 | 1.5 ± 0.1 | 68.8% |

| 1000 | 0.2 ± 0.1 | 95.8% |

Table 2: this compound Inhibition of T-Cell Activation Marker Expression

| Compound Concentration (nM) | % CD25+ of CD4+ T-cells | % CD69+ of CD4+ T-cells |

| 0 (Vehicle Control) | 85.2 ± 5.1 | 92.5 ± 4.3 |

| 1 | 78.9 ± 6.2 | 85.1 ± 5.5 |

| 10 | 55.4 ± 4.8 | 60.3 ± 3.9 |

| 100 | 21.7 ± 3.1 | 25.8 ± 2.7 |

| 1000 | 5.3 ± 1.5 | 8.1 ± 1.9 |

Table 3: Effect of this compound on Cytokine Production by Activated T-Cells

| Compound Concentration (nM) | IL-2 (pg/mL) | IFN-γ (pg/mL) |

| 0 (Vehicle Control) | 2540 ± 150 | 3120 ± 210 |

| 1 | 2210 ± 130 | 2750 ± 180 |

| 10 | 1350 ± 90 | 1680 ± 110 |

| 100 | 420 ± 30 | 550 ± 45 |

| 1000 | 50 ± 10 | 75 ± 15 |

Experimental Protocols

Protocol 1: Human T-Cell Isolation and Culture

-

Isolation of Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.[4]

-

T-Cell Enrichment: Enrich for CD3+ T-cells from the PBMC population using a negative selection immunomagnetic bead kit.

-

Cell Culture: Culture the purified T-cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and 1% penicillin-streptomycin.[1]

Protocol 2: T-Cell Proliferation Assay (CFSE-based)

-

Labeling: Resuspend purified T-cells at 1x10^7 cells/mL in pre-warmed PBS and label with 5 µM Carboxyfluorescein succinimidyl ester (CFSE) for 10 minutes at 37°C. Quench the reaction with 5 volumes of ice-cold culture medium.

-

Activation: Plate the CFSE-labeled T-cells in 96-well plates pre-coated with anti-CD3 antibody (5 µg/mL). Add soluble anti-CD28 antibody (1 µg/mL) to the culture medium.

-

Treatment: Add this compound at the desired final concentrations to the wells. Include a vehicle control (e.g., 0.1% DMSO).

-

Incubation: Culture the cells for 96 hours at 37°C in a 5% CO2 incubator.

-

Analysis: Harvest the cells and analyze CFSE dilution by flow cytometry to determine the proliferation index.

Protocol 3: Flow Cytometric Analysis of Activation Markers

-

Cell Culture and Treatment: Culture purified T-cells and activate them with anti-CD3/CD28 antibodies in the presence of varying concentrations of this compound for 24 hours (for CD69) or 72 hours (for CD25).

-

Staining: Harvest the cells and wash with PBS containing 2% FBS. Stain with fluorescently conjugated antibodies against CD4, CD25, and CD69 for 30 minutes on ice, protected from light.

-

Analysis: Wash the cells and acquire data on a flow cytometer. Gate on the CD4+ population and quantify the percentage of cells expressing CD25 and CD69.

Protocol 4: Cytokine Quantification (ELISA)

-

Sample Collection: Culture purified T-cells and activate them with anti-CD3/CD28 antibodies in the presence of this compound for 48 hours.

-

Supernatant Collection: Centrifuge the culture plates and collect the cell-free supernatants.

-

ELISA: Quantify the concentrations of IL-2 and IFN-γ in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

Visualizations

Caption: Postulated mechanism of this compound in the T-cell activation signaling pathway.

Caption: General experimental workflow for assessing the effect of this compound.

References

Application Notes and Protocols for Western Blot Analysis of Phosphorylated Akt (p-Akt)

Audience: Researchers, scientists, and drug development professionals.

Introduction: The PI3K/Akt signaling pathway is a crucial intracellular cascade that governs a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[1][2][3] Akt, also known as Protein Kinase B (PKB), is a serine/threonine-specific protein kinase that plays a central role in this pathway.[1][4] The activation of Akt is a multi-step process initiated by extracellular signals that activate receptor tyrosine kinases (RTKs) or G-protein-coupled receptors (GPCRs), leading to the activation of phosphoinositide 3-kinase (PI3K).[1][4] Activated PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting Akt to the plasma membrane where it is phosphorylated at two key residues: Threonine 308 (Thr308) by PDK1 and Serine 473 (Ser473) by mTORC2, leading to its full activation.[1][4] Dysregulation of the Akt signaling pathway is frequently implicated in various diseases, including cancer, making the detection and quantification of phosphorylated Akt (p-Akt) a critical aspect of both basic research and drug development.[1][5]

Western blotting is a widely used and powerful technique for the detection and semi-quantitative analysis of specific proteins, such as p-Akt, in complex biological samples. This document provides a detailed protocol for the Western blot analysis of p-Akt, along with application notes and troubleshooting guidance.

p-Akt Signaling Pathway

The following diagram illustrates the core components and interactions of the PI3K/Akt signaling pathway.

References

Application Notes and Protocols for Preclinical Evaluation of Compound F1063-0967 in Animal Studies

Audience: Researchers, scientists, and drug development professionals.

Introduction: This document provides a comprehensive guide for the preclinical administration and evaluation of the novel therapeutic agent, F1063-0967, in animal models. The following protocols and application notes are designed to ensure standardized procedures for assessing the pharmacokinetic and toxicological profile of this compound, facilitating reproducible and comparable results across studies. The selection of an appropriate administration route is a critical step in early-stage drug development, directly influencing the compound's bioavailability, efficacy, and potential toxicity.[1][2] This document outlines methodologies for oral, intravenous, intraperitoneal, and subcutaneous administration routes.

Data Presentation: Comparative Pharmacokinetic and Toxicological Data

The following tables summarize hypothetical quantitative data for this compound administered via different routes in a rodent model. This data is intended to serve as a representative example for guiding dose selection and study design.

Table 1: Comparative Pharmacokinetic Parameters of this compound

| Administration Route | Dose (mg/kg) | Bioavailability (%) | Tmax (h) | Cmax (ng/mL) | Half-life (t½) (h) | AUC (0-t) (ng·h/mL) |

| Oral (PO) | 10 | 35 | 1.0 | 450 | 4.2 | 2100 |

| Intravenous (IV) | 2 | 100 | 0.1 | 1200 | 3.8 | 2500 |

| Intraperitoneal (IP) | 5 | 80 | 0.5 | 950 | 4.0 | 2300 |

| Subcutaneous (SC) | 5 | 90 | 1.5 | 800 | 5.5 | 2800 |

Table 2: Acute Toxicity Profile of this compound (Single Dose)

| Administration Route | Animal Model | LD50 (mg/kg) | No-Observed-Adverse-Effect-Level (NOAEL) (mg/kg) | Key Toxicological Findings |

| Oral (PO) | Mouse | >2000 | 500 | Mild gastrointestinal irritation at high doses. |

| Intravenous (IV) | Rat | 150 | 25 | Transient hypotension at doses >50 mg/kg. |

| Intraperitoneal (IP) | Mouse | 500 | 100 | Peritonitis and ileus at doses >200 mg/kg.[3][4] |

| Subcutaneous (SC) | Rat | >1000 | 250 | Localized inflammation at the injection site at high doses. |

Experimental Protocols

The following are detailed protocols for the administration of this compound via various routes in rodent models. All procedures should be performed in accordance with approved Institutional Animal Care and Use Committee (IACUC) protocols.[4]

Oral (PO) Administration Protocol

Objective: To administer a precise dose of this compound directly into the gastrointestinal tract.

Materials:

-

This compound formulated in an appropriate vehicle (e.g., 0.5% methylcellulose).

-

Oral gavage needles (flexible or rigid, appropriate size for the animal).

-

Syringes (1 mL or 3 mL).

-

Animal scale.

-

Appropriate animal restraint device.

Procedure:

-

Accurately weigh the animal to determine the correct dosing volume.

-

Prepare the dosing formulation of this compound to the desired concentration. Ensure the formulation is homogenous.

-

Draw the calculated volume of the dosing solution into the syringe fitted with a gavage needle.

-

Properly restrain the animal to minimize movement and stress.

-

Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus into the stomach.[5] Care must be taken to avoid entry into the trachea.[5]

-

Slowly administer the formulation.

-

Carefully remove the gavage needle.

-

Monitor the animal for any signs of distress or adverse reactions post-administration.

Intravenous (IV) Administration Protocol

Objective: To introduce this compound directly into the systemic circulation for 100% bioavailability.

Materials:

-

Sterile, filtered this compound formulation in a suitable vehicle (e.g., saline).

-

Sterile syringes (e.g., 1 mL insulin syringes).

-

Appropriate gauge needles (e.g., 27-30G for rodents).[5]

-

Animal restrainer (for tail vein injection).

-

Warming lamp or pad to induce vasodilation.

Procedure:

-

Weigh the animal to calculate the precise dose volume.

-

Prepare the sterile dosing solution.

-

Place the animal in a restrainer, exposing the lateral tail vein.[4]

-

Warm the tail to increase the visibility of the veins.

-

Swab the injection site with an appropriate antiseptic.

-

Insert the needle into the lateral tail vein at a shallow angle.

-

Confirm proper placement by observing a flash of blood in the needle hub (if visible) or by a test injection of a small volume.

-

Slowly inject the calculated volume of this compound.

-

Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.

-

Return the animal to its cage and monitor for any adverse effects.

Intraperitoneal (IP) Administration Protocol

Objective: To administer this compound into the peritoneal cavity.

Materials:

-

Sterile this compound formulation.

-

Sterile syringes and needles (e.g., 25-27G).

-

Animal scale.

Procedure:

-

Weigh the animal for accurate dose calculation.

-

Prepare the sterile dosing solution.

-

Restrain the animal securely, exposing the abdomen.

-

Lift the animal's hindquarters to move the abdominal organs away from the injection site.

-

Insert the needle into the lower right or left abdominal quadrant, avoiding the midline to prevent puncture of the bladder or cecum.[4]

-

Aspirate to ensure no blood or urine is drawn, confirming the needle is not in a blood vessel or the bladder.[4]

-

Inject the formulation into the peritoneal cavity.

-

Withdraw the needle and return the animal to its cage for observation.

Subcutaneous (SC) Administration Protocol

Objective: To administer this compound into the space beneath the skin for slower absorption.

Materials:

-

Sterile this compound formulation.

-

Sterile syringes and needles (e.g., 25-27G).

-

Animal scale.

Procedure:

-

Weigh the animal to determine the correct dose volume.

-

Prepare the sterile dosing solution.

-

Grasp a fold of skin between the shoulder blades (interscapular region).[4][5]

-

Insert the needle into the base of the skin tent, parallel to the body.

-

Aspirate to ensure the needle has not entered a blood vessel.

-

Inject the this compound solution.

-

Withdraw the needle and gently massage the area to aid dispersion.

-

Monitor the animal for any local reactions at the injection site.

Visualizations: Experimental Workflows

The following diagrams illustrate the generalized workflows for the administration and subsequent analysis of this compound in animal studies.

Caption: Workflow for Oral Administration and Analysis.

References

- 1. Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Intraperitoneal Route of Drug Administration: Should it Be Used in Experimental Animal Studies? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]

- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]

- 5. bioscmed.com [bioscmed.com]

Application Notes and Protocols for Flow Cytometry Using a Fluorescently Labeled Reagent

Disclaimer: The following protocol is a general guideline created based on the assumption that "F1063-0967" is a fluorescently labeled monoclonal antibody for flow cytometry. The product code "this compound" does not correspond to a readily identifiable biological reagent in public databases. Researchers should consult the manufacturer's specific datasheet for detailed instructions.

Application Notes

Flow cytometry is a powerful technique for the single-cell analysis of heterogeneous populations.[1] This protocol provides a framework for the immunofluorescent staining of cell surface antigens using a directly conjugated antibody. The key steps in this process include sample preparation, blocking of non-specific binding, incubation with the specific antibody, and data acquisition by a flow cytometer.[2][3] Optimization of antibody concentration and incubation times is critical for achieving a high signal-to-noise ratio. It is recommended to titrate the antibody to determine the optimal concentration for your specific cell type and experimental conditions.[3]

For the analysis of intracellular proteins, additional steps of cell fixation and permeabilization are required after surface antigen staining to allow the antibody access to intracellular targets.[2] This protocol focuses on the staining of cell surface markers.

Experimental Workflow Diagram

Caption: General workflow for single-color flow cytometry analysis.

Detailed Experimental Protocol

1. Reagent and Buffer Preparation

| Reagent/Buffer | Preparation | Storage |

| Staining Buffer | Phosphate-Buffered Saline (PBS) + 1-2% Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) + 0.1% Sodium Azide | 4°C |

| Red Blood Cell (RBC) Lysis Buffer | (Optional, for blood samples) Commercially available or prepared in-house | Room Temperature |

| Blocking Solution | Staining Buffer containing an Fc receptor blocking antibody (e.g., anti-CD16/32 for mouse cells) | 4°C |

2. Sample Preparation

The initial and most critical step is the preparation of a single-cell suspension.[2][3][4]

-

Suspension Cells:

-

Count cells and assess viability using a hemocytometer and Trypan Blue exclusion or an automated cell counter.[2]

-

Centrifuge the required number of cells (typically 1 x 10^6 cells per sample) at 300-400 x g for 5 minutes at 4°C.

-

Discard the supernatant and resuspend the cell pellet in cold Staining Buffer.

-

-

Adherent Cells:

-

Wash cells with PBS.

-

Detach cells using a gentle, non-enzymatic cell dissociation solution or a brief treatment with Trypsin-EDTA.

-

Neutralize the dissociation reagent with complete culture medium.

-

Proceed with the steps for suspension cells.

-

-

Tissue Samples:

-

Mechanically dissociate the tissue by mincing, followed by enzymatic digestion (e.g., with collagenase and DNase) to obtain a single-cell suspension.[4]

-

Filter the cell suspension through a 40-70 µm cell strainer to remove clumps and debris.

-

(Optional) If working with whole blood or spleen, perform RBC lysis.

-

Proceed with the steps for suspension cells.

-

3. Staining Procedure

-

Blocking: To prevent non-specific antibody binding, incubate the cells with an Fc receptor blocking antibody for 10-15 minutes at 4°C.[2] This step is crucial for cell types expressing high levels of Fc receptors, such as macrophages and B cells.

-

Antibody Incubation: Without washing, add the predetermined optimal amount of the this compound antibody to the cell suspension.

-

Incubate for 20-30 minutes at 4°C, protected from light.

-

Washing: Add 1-2 mL of cold Staining Buffer to each tube and centrifuge at 300-400 x g for 5 minutes at 4°C.

-

Discard the supernatant and repeat the wash step.

-

Resuspension: Resuspend the cell pellet in 300-500 µL of cold Staining Buffer for immediate analysis or in a suitable fixation buffer if acquisition will be delayed.

4. Data Acquisition

-

Acquire the samples on a flow cytometer equipped with the appropriate lasers and filters for the fluorophore conjugated to this compound.

-

Set up appropriate forward scatter (FSC) and side scatter (SSC) gates to exclude debris and dead cells.

-

Use unstained cells to set the baseline fluorescence and single-color controls to set up compensation if performing multi-color analysis.